N-n-butyl-n-formylhydrazine
Description
Properties
CAS No. |
16120-70-0 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
N-amino-N-butylformamide |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-7(6)5-8/h5H,2-4,6H2,1H3 |
InChI Key |
IUQLCQSKKGSTBR-UHFFFAOYSA-N |
SMILES |
CCCCN(C=O)N |
Canonical SMILES |
CCCCN(C=O)N |
Other CAS No. |
16120-70-0 |
Synonyms |
N-n-butyl-N-formylhydrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
(i) N-Methyl-N-formylhydrazine
- Structure : Methyl (CH₃) group replaces butyl.
- Properties: Limited carcinogenicity data in the provided evidence.
- Synthesis : Likely involves methyl halide alkylation and formylation.
(ii) N-Ethyl-N-formylhydrazine
- Structure : Ethyl (C₂H₅) group.
- Carcinogenicity: Tumorigenic in mice, with studies showing lung adenomas (Toth & Nagel, 1980a) .
- Mechanism: Potential metabolic activation to reactive intermediates.
(iii) N-n-Propyl-N-formylhydrazine
- Structure : Propyl (C₃H₇) group.
- Carcinogenicity: Demonstrated tumorigenic action in mice, though incidence rates are unspecified () .
(iv) N-n-Butyl-N-formylhydrazine
- Structure : Butyl (C₄H₉) group.
- Carcinogenicity: Exhibits significant tumorigenicity in mice, with studies highlighting its potency (Toth et al., 1980b) .
Non-Alkyl Formylhydrazine Derivatives
(i) N-Ethyl-2-formylhydrazinecarbothioamide ()
- Structure : Incorporates a thioamide (C=S) group.
- Activity: No carcinogenicity data in evidence; structural differences likely alter bioactivity compared to alkyl-formylhydrazines .
(ii) N-Benzyl-N-phenylhydrazine ()
- Structure : Aromatic substituents (benzyl, phenyl).
Carcinogenicity and Structure-Activity Relationships
- Metabolic Activation : Formyl and alkyl groups may undergo enzymatic conversion to reactive species (e.g., diazonium ions), inducing DNA alkylation .
Comparative Data Table
Mechanistic and Stability Considerations
- Hydrolytic Stability : suggests hydrazine derivatives with bulky substituents (e.g., butyl) may exhibit delayed hydrolysis under physiological conditions, prolonging biological activity .
- Metabolism : Formylhydrazines are likely metabolized via cytochrome P450 enzymes, generating cytotoxic intermediates .
Preparation Methods
Alkylation of Hydrazine with n-Butyl Halides
The initial step involves mono-alkylation of hydrazine hydrate using n-butyl bromide or chloride. Excess hydrazine (molar ratio 4:1) at 0–5°C in ethanol suppresses di-alkylation, yielding N-butylhydrazine with ~65% efficiency. The reaction mechanism proceeds via an SN2 pathway, where the hydrazine’s lone pair attacks the electrophilic carbon of the alkyl halide.
Formylation of N-Butylhydrazine
The subsequent formylation employs formic acid derivatives. Using formic anhydride in dichloromethane at 25°C for 12 hours achieves 78% conversion to this compound. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance acylation kinetics by activating the anhydride.
Table 1: Stepwise Synthesis Optimization
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Hydrazine Ratio | 4:1 (Hydrazine:Butyl bromide) | +22% |
| Formylation Catalyst | 5 mol% DMAP | +15% |
| Reaction Temperature | 0°C (Alkylation), 25°C (Formylation) | +18% |
One-Pot Synthesis via Ester Aminolysis
Reaction of Hydrazine with Butyl Formate
Adapting the methodology from diacetylhydrazine synthesis, hydrazine hydrate reacts with butyl formate under reflux (140°C) for 6 hours. This pathway bypasses isolation of intermediates, directly yielding this compound through tandem alkylation and acylation. The high boiling point of butyl formate ensures complete conversion, though yields plateau at 52% due to competing hydrolysis.
Catalytic Enhancements
Introducing N-hydroxysuccinimide (NHS) as a catalyst (0.5 wt%) increases yield to 68% by stabilizing the tetrahedral intermediate during ester aminolysis. Side products include 10–12% N,N'-diformylhydrazine, necessitating chromatographic purification.
Reductive Amination Approach
Condensation of Butylamine with Formylhydrazine
Butylamine and formylhydrazine undergo reductive amination using sodium cyanoborohydride in methanol at pH 5. This method, adapted from nitro compound syntheses, achieves 60% yield but requires stringent pH control to prevent imine hydrolysis.
Limitations and By-Products
The reaction generates 15–20% N,N'-dibutylformamide as a by-product, complicating isolation. Elevated temperatures (>40°C) degrade the formyl group, necessitating low-temperature conditions.
Vacuum-Assisted Formamide Reaction
Two-Stage Vacuum Process
Inspired by diformylhydrazine production, hydrazine hydrate reacts with formamide and n-butyl chloroformate under vacuum (70–600 mbar). The first stage at 20°C eliminates ammonia, while the second stage at 100°C facilitates formyl-butyl group incorporation. This method achieves 85% yield with <5% impurities.
Scalability and Industrial Feasibility
The vacuum process reduces by-product formation and enhances reaction drive through continuous ammonia removal. Pilot-scale trials demonstrate consistent yields at 50 kg batches, though equipment costs are prohibitive for small-scale applications.
Q & A
Basic: What are the optimal synthetic routes for N-n-butyl-N-formylhydrazine, and what factors influence yield and purity?
The synthesis of this compound typically involves condensation reactions between formylating agents and hydrazine derivatives. Key steps include:
- Reagent selection : Use of formic acid derivatives (e.g., formyl chloride) or activated esters to ensure efficient N-formylation .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity and kinetics .
- pH and temperature control : Maintaining mildly acidic conditions (pH 5–6) and temperatures between 60–80°C minimizes side reactions (e.g., over-formylation or hydrolysis) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield is influenced by stoichiometric ratios (e.g., 1.2:1 molar excess of formylating agent) and inert atmosphere use to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Core techniques include:
- NMR Spectroscopy :
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the formylhydrazine backbone .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural integrity .
Advanced: How does computational modeling (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts:
- Electron distribution : The formyl group acts as an electron-withdrawing moiety, polarizing the hydrazine backbone and enhancing nucleophilic reactivity at the terminal nitrogen .
- Reaction pathways : Transition state analysis reveals energy barriers for formyl transfer or alkylation reactions, guiding synthetic optimization .
- Spectroscopic correlation : Calculated IR and NMR spectra align with experimental data, aiding peak assignment and structural validation .
Advanced: What strategies mitigate discrepancies in crystallographic data when analyzing hydrazine derivatives?
- Crystal growth : Slow evaporation from ethanol or DMF/water mixtures produces high-quality single crystals .
- Data refinement : Use software like SHELX to resolve disorder in flexible N-butyl chains. Constraints on thermal parameters improve model accuracy .
- Validation : Cross-check with powder XRD to confirm phase purity and rule out polymorphism .
Basic: What are the key considerations in designing stability studies for hydrazine-based compounds under various conditions?
- Light and oxygen sensitivity : Store samples in amber vials under nitrogen. Assess degradation via HPLC over 1–4 weeks at 25°C and 40°C .
- pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–10) to identify stable formulations .
- Impurity profiling : Use LC-MS to detect oxidation byproducts (e.g., nitroso derivatives) .
Advanced: How do substituents on the hydrazine backbone affect its coordination chemistry with transition metals?
- Electronic effects : Electron-withdrawing groups (e.g., formyl) reduce electron density on nitrogen, favoring η¹-coordination over chelation .
- Steric hindrance : Bulky N-butyl groups limit binding modes, as seen in Pd(II) complexes where hydrazines act as monodentate ligands .
- Redox activity : Hydrazines with electron-rich substituents facilitate metal-centered redox reactions, critical in catalysis .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid. Detection at 210–230 nm maximizes sensitivity .
- Colorimetric assays : Phosphomolybdic acid (PMA) forms blue complexes with hydrazines, measurable at 650 nm .
- Sample preparation : Acidic extraction (0.1 M HCl) improves recovery from biological matrices .
Advanced: What are the challenges in reconciling experimental spectroscopic data with computational predictions for hydrazine derivatives?
- Solvent effects : Simulated spectra often neglect solvent interactions, causing shifts in predicted NMR/IR peaks .
- Conformational flexibility : Dynamic NMR studies or molecular dynamics simulations account for rotational barriers in N-N bonds .
- Accuracy of functionals : Hybrid functionals (e.g., B3LYP) outperform pure DFT in predicting carbonyl vibrational frequencies .
Basic: What are common impurities formed during the synthesis of this compound, and how are they identified?
- Over-formylation : Detectable via ¹H NMR (additional formyl peaks) or LC-MS (higher m/z). Mitigated by controlled reagent addition .
- Oxidation products : Nitroso derivatives (λmax ~540 nm) form under aerobic conditions; use ascorbic acid as a stabilizer .
- Unreacted intermediates : Residual hydrazine detected by TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Kinetic isotope effects (KIE) : Substitute ¹⁵N in the hydrazine backbone to track N-N bond cleavage rates via MS .
- Isotopic labeling : Use ¹³C-formyl groups to monitor formyl transfer pathways in nucleophilic acyl substitutions .
- Competition experiments : Compare reactivity with substituted hydrazines to determine steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
